Methyl 2-hydroxy-2-phenylpent-3-ynoate
Description
Methyl 2-hydroxy-2-phenylpent-3-ynoate (C₁₉H₂₃NO₃) is a structurally complex ester characterized by a bicyclic quinuclidine moiety, a phenyl group, and a propargyl alcohol derivative. Its systematic name, (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-phenylpent-3-ynoate, reflects its unique architecture, which combines a rigid bicyclic amine system with a hydroxy-alkynylphenyl ester .
Properties
CAS No. |
92956-83-7 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-phenylpent-3-ynoate |
InChI |
InChI=1S/C12H12O3/c1-3-9-12(14,11(13)15-2)10-7-5-4-6-8-10/h4-8,14H,1-2H3 |
InChI Key |
WZZYNHDSJKOOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1=CC=CC=C1)(C(=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Propargyl (C≡C) and phenyl groups introduce steric bulk and π-π interaction capabilities. Tertiary alcohol group may influence solubility and metabolic stability .
- Methyl butanoate: A simple, linear ester with a short alkyl chain (butyl group). Lacks aromatic or cyclic components, leading to higher volatility .
- Methyl salicylate: Features a phenolic ester with a hydroxyl group ortho to the ester moiety, enabling hydrogen bonding and topical analgesic activity .
Physicochemical and Pharmacological Properties
Reactivity and Stability
- This compound: The propargyl group may participate in click chemistry reactions (e.g., Huisgen cycloaddition), while the bicyclic amine enhances stability against enzymatic degradation, a critical factor in drug design .
- Methyl butanoate: Prone to hydrolysis under acidic/basic conditions due to its simple ester structure .
- Methyl salicylate: The phenolic hydroxyl group increases acidity (pKa ~8–10), enabling pH-dependent reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
